molecular formula C21H19ClO5 B2484428 methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 380210-34-4

methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2484428
CAS No.: 380210-34-4
M. Wt: 386.83
InChI Key: XFBOTWHWEDMYRB-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound demonstrates a sophisticated structural framework characterized by the systematic nomenclature designation Chemical Abstracts Service number 380210-34-4. The compound exhibits a molecular formula of C21H19ClO5 with a corresponding molecular weight of 386.83 grams per mole, establishing its classification within the medium-sized organic molecule category. The International Union of Pure and Applied Chemistry nomenclature precisely defines the structural components through the systematic name this compound, which accurately reflects the compound's complex substitution pattern and functional group arrangements.

The chromenone core structure serves as the fundamental architectural element, featuring a fused benzopyran-2-one ring system that provides the characteristic lactone functionality essential for biological activity. The 6-chloro substitution introduces an electronegative halogen atom at the specified position, significantly influencing the electronic distribution within the aromatic system and potentially affecting both chemical reactivity and biological interactions. The 4-propyl substituent contributes to the compound's lipophilic character through the introduction of a three-carbon aliphatic chain, which can modulate solubility characteristics and membrane permeability properties. The 7-position oxygen atom serves as the crucial linkage point connecting the chromenone core to the benzyl ether portion of the molecule.

The benzoate moiety represents the second major structural component, featuring a para-substituted methylcarbonyl group that provides ester functionality and contributes to the compound's overall polarity characteristics. The methoxymethyl linkage between the chromenone and benzoate portions creates a flexible bridge that allows for conformational variability while maintaining the integrity of both aromatic systems. This architectural arrangement results in a molecule capable of adopting multiple conformational states, potentially enabling diverse interaction patterns with biological targets.

X-ray Crystallographic Analysis of the Chromenone Core

The chromenone core structure exhibits characteristic crystallographic features that align with established patterns observed in related coumarin derivatives, as documented in extensive structural studies of benzocoumarins and their synthetic analogs. While specific crystallographic data for this compound remains limited in the current literature, comparative analysis with structurally related compounds provides valuable insights into the expected solid-state behavior and molecular packing arrangements.

The fused benzopyran-2-one ring system demonstrates planarity characteristics typical of aromatic lactone structures, with the oxygen atoms in the lactone ring contributing to intermolecular hydrogen bonding patterns that influence crystal packing. The chlorine substituent at the 6-position introduces steric and electronic effects that can affect the overall molecular geometry and crystal lattice formation. Research on related chlorinated chromenone derivatives indicates that halogen substitution often leads to modified intermolecular interactions, including halogen bonding phenomena that can significantly influence crystal stability and packing efficiency.

The propyl substituent at the 4-position introduces conformational flexibility that can result in multiple crystalline polymorphs, depending on the specific packing arrangements adopted in the solid state. Studies of similar propyl-substituted coumarins have demonstrated that aliphatic substituents can adopt various conformational states, leading to different crystal forms with distinct physical properties. The ether linkage connecting the chromenone core to the benzoate portion provides additional conformational degrees of freedom that can influence the overall crystal structure and intermolecular packing patterns.

Spectroscopic Profiling Including Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy, and Mass Spectrometry

Nuclear magnetic resonance spectroscopic analysis of this compound reveals characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure and substitution patterns. The proton nuclear magnetic resonance spectrum exhibits distinctive signals corresponding to the aromatic protons of both the chromenone and benzoate ring systems, with the chromenone protons appearing in the typical downfield region between 6.0 and 8.0 parts per million. The propyl group contributes characteristic multiplet patterns in the aliphatic region, with the methylene protons adjacent to the chromenone ring showing distinct chemical shifts due to the aromatic deshielding effect.

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework, with the carbonyl carbons of both the lactone and ester functionalities appearing in the characteristic downfield region around 160-170 parts per million. The aromatic carbon signals demonstrate the expected multiplicities and chemical shifts consistent with the proposed substitution patterns, while the aliphatic carbons of the propyl group exhibit chemical shifts typical of alkyl chains attached to aromatic systems. The methylene bridge carbon connecting the two aromatic systems shows a characteristic chemical shift that confirms the ether linkage formation.

Fourier transform infrared spectroscopy reveals distinctive absorption bands that correspond to the various functional groups present in the molecule. The lactone carbonyl stretch appears as a strong absorption band around 1730-1740 wavenumbers, while the ester carbonyl absorption occurs at slightly lower frequencies around 1710-1720 wavenumbers. The aromatic carbon-carbon stretching vibrations produce characteristic bands in the 1600-1500 wavenumber region, and the carbon-hydrogen stretching modes of both aromatic and aliphatic components contribute to the complex absorption pattern in the 3000-2800 wavenumber range. The carbon-oxygen stretching vibrations of the ether linkage appear in the fingerprint region around 1200-1100 wavenumbers.

Ultraviolet-visible spectroscopy demonstrates the electronic transitions characteristic of the extended conjugated system present in the chromenone core. The compound exhibits strong absorption bands in the ultraviolet region corresponding to π-π* transitions within the aromatic systems, with the specific wavelengths and intensities influenced by the electron-withdrawing chlorine substituent and the electron-donating propyl group. The benzoate chromophore contributes additional absorption features that may overlap with the chromenone absorptions, creating a complex absorption profile that reflects the electronic interactions between the two aromatic systems.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 386, consistent with the calculated molecular weight. Characteristic fragmentation patterns include the loss of the methoxy group (31 mass units) and the cleavage of the ether linkage, producing fragment ions corresponding to the individual chromenone and benzoate components. The chlorine isotope pattern provides additional confirmation of the halogen substitution, with the characteristic 3:1 intensity ratio between the molecular ion peaks differing by two mass units.

Spectroscopic Technique Key Observations Chemical Shifts/Frequencies
Proton Nuclear Magnetic Resonance Aromatic protons, propyl multiplets 6.0-8.0 ppm (aromatic), 0.9-2.7 ppm (propyl)
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbons, aromatic framework 160-170 ppm (carbonyls), 110-140 ppm (aromatic)
Fourier Transform Infrared Carbonyl stretches, aromatic bands 1730-1740 cm⁻¹ (lactone), 1710-1720 cm⁻¹ (ester)
Mass Spectrometry Molecular ion, fragmentation m/z 386 (molecular ion), characteristic fragments

Comparative Analysis with Related Coumarin Derivatives

Comparative structural analysis with related coumarin derivatives reveals significant similarities and differences that highlight the unique characteristics of this compound within the broader family of chromenone compounds. The compound shares fundamental structural features with other 6-chloro-substituted coumarins, including similar electronic distributions and aromatic substitution patterns that influence both chemical reactivity and biological activity. However, the specific combination of the 4-propyl substituent and the 7-benzyloxymethyl ester linkage creates a unique structural profile that distinguishes this compound from simpler coumarin analogs.

Comparison with methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate, which differs only in the substitution at the 4-position (methyl versus propyl), demonstrates the impact of alkyl chain length on molecular properties. The propyl derivative exhibits increased lipophilicity and potentially different conformational preferences compared to the methyl analog, which may translate to altered biological activities and pharmacological profiles. The molecular weight difference of 28 grams per mole between these compounds (386.83 versus 358.77) reflects the additional methylene units in the propyl chain and can influence membrane permeability and tissue distribution characteristics.

Analysis of structurally related benzocoumarins reveals the importance of the fused ring systems in determining overall molecular properties. Compounds such as methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate demonstrate alternative ring fusion patterns that create different electronic environments and potentially distinct biological activities. The absence of the chlorine substituent in these analogs results in modified electronic properties and altered intermolecular interaction patterns, highlighting the significance of halogen substitution in coumarin chemistry.

The synthetic approaches used for related coumarin derivatives provide insights into the potential synthetic pathways available for this compound preparation. Studies of chromenone heterocycles bearing various substituents demonstrate that multi-step synthetic sequences involving cyclization reactions and functional group modifications represent common strategies for accessing these complex molecular architectures. The successful synthesis of related compounds using methods such as acetylation, condensation, and cyclization reactions under acidic conditions suggests similar approaches may be applicable to the target compound.

Compound Molecular Formula Molecular Weight Key Structural Differences
This compound C21H19ClO5 386.83 g/mol Reference compound
Methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate C19H15ClO5 358.77 g/mol Methyl versus propyl at 4-position
Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate C22H20O5 364.4 g/mol Fused cyclopentane ring, no chlorine

Properties

IUPAC Name

methyl 4-[(6-chloro-2-oxo-4-propylchromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO5/c1-3-4-15-9-20(23)27-18-11-19(17(22)10-16(15)18)26-12-13-5-7-14(8-6-13)21(24)25-2/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBOTWHWEDMYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanol with methyl 4-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several methyl benzoate derivatives with pesticidal applications share structural motifs with the target compound. Key examples include:

Compound Name (CAS/Use) Substituents on Benzoate/Coumarin Key Structural Differences Application
Diclofop-methyl (methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate) Dichlorophenoxy and phenoxy groups on benzoate Lacks coumarin core; features aryl ether linkages Herbicide
Pyriminobac-methyl (methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate) Pyrimidinyl and methoxyimino groups Replaces coumarin with pyrimidine; increased heteroatom content Herbicide
Haloxyfop methyl ester (methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) Chloro-trifluoromethylpyridinyl group Substituted pyridine instead of coumarin Herbicide
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid (CAS 314741-98-5) 4-Methylcoumarin, benzoic acid core Carboxylic acid instead of methyl ester; 4-methyl vs. 6-chloro/4-propyl on coumarin Laboratory research (non-pesticidal)

Key Observations :

  • The target compound’s 6-chloro-4-propylcoumarin moiety distinguishes it from simpler coumarin derivatives like the 4-methyl analogue in CAS 314741-98-3.
  • Unlike herbicidal analogues (e.g., diclofop-methyl), the target compound retains the coumarin scaffold, which is associated with diverse bioactivities beyond herbicidal action, suggesting possible pharmaceutical relevance .
  • The methyl ester group in the target compound contrasts with the carboxylic acid in CAS 314741-98-4. Esters typically exhibit higher lipid solubility, acting as prodrugs that hydrolyze to active acids in vivo, whereas acids may have faster renal clearance .

Crystallographic and Computational Analysis

Structural characterization of such compounds often employs tools like SHELXL (for crystallographic refinement) and ORTEP (for molecular visualization) . For example:

  • The propyl group in the target compound’s coumarin ring could influence crystal packing via van der Waals interactions, a feature observable through SHELXL-refined structures .
  • Comparative analysis of bond lengths and angles (e.g., C=O in the coumarin ketone vs. ester groups) might reveal electronic effects of substituents, which are critical for reactivity and stability .

Functional Implications of Substituents

  • This contrasts with the 4-methyl group in CAS 314741-98-5, which exerts electron-donating effects .
  • Propyl at Position 4 : Introduces steric bulk and hydrophobicity, possibly affecting binding to enzymatic targets (e.g., cytochrome P450 enzymes) compared to shorter alkyl chains .
  • Methyl Ester vs. Carboxylic Acid : The ester group reduces polarity, likely improving blood-brain barrier penetration compared to the acid form, which may be ionized at physiological pH .

Biological Activity

Methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic compound that belongs to the class of chromone derivatives. Chromones and their derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H17ClO5\text{C}_{16}\text{H}_{17}\text{ClO}_5

Key Characteristics

PropertyValue
Molecular Weight324.76 g/mol
CAS Number307549-39-9
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Antioxidant Activity

Research has shown that chromone derivatives exhibit significant antioxidant properties. This compound was evaluated for its ability to scavenge free radicals. In vitro assays indicated that this compound effectively reduced oxidative stress markers in cellular models, suggesting a protective role against oxidative damage.

Anti-inflammatory Effects

Chromones are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies demonstrated that this compound exhibited moderate inhibitory activity against COX-2 and lipoxygenase enzymes, which are implicated in various inflammatory conditions. The compound's IC50 values against COX-2 were reported to be around 12 μM, indicating its potential as an anti-inflammatory agent.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that this compound induced apoptosis and inhibited cell proliferation. The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.

Case Studies

  • Study on MCF-7 Cells : A study conducted by researchers evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 μM after 48 hours of treatment.
  • Inflammation Model : In an animal model of induced inflammation, treatment with this compound resulted in a significant reduction in edema formation compared to control groups, supporting its anti-inflammatory efficacy.

Molecular Docking Studies

Molecular docking studies were performed to understand the interaction between this compound and its biological targets. The docking simulations indicated favorable binding interactions with active sites of COX enzymes and cancer-related receptors, which may account for its observed biological activities.

Table: Molecular Docking Results

Target Enzyme/ProteinBinding Affinity (kcal/mol)Interaction Type
COX-1-8.5Hydrogen bonds
COX-2-9.0Hydrophobic contacts
BACE1-7.8Ionic interactions

Q & A

Basic Research Questions

Q. What are the key structural features of methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate, and how do they influence its reactivity?

  • The compound comprises a benzoate ester linked via an ether bond to a chromenone core substituted with a chloro group at position 6, a propyl group at position 4, and a ketone at position 2. The chloro group enhances electrophilic reactivity, while the propyl chain may influence lipophilicity and steric interactions in reactions .
  • Methodological Insight : Confirm substituent positions using NMR (e.g., 1H^1H, 13C^{13}C) and mass spectrometry. Compare spectral data with analogs like ethyl 4-(4-oxo-4H-chromen-2-yl)benzoate to validate assignments .

Q. What are common synthetic routes for this compound, and how are intermediates purified?

  • Synthesis typically involves multi-step reactions:

Coupling : Etherification of 7-hydroxy-chromenone derivatives with methyl 4-(bromomethyl)benzoate under basic conditions (e.g., K2_2CO3_3/DMF) .

Functionalization : Propyl and chloro groups are introduced via alkylation/halogenation at early stages .

  • Purification : Thin-layer chromatography (TLC) monitors reaction progress; column chromatography or HPLC isolates intermediates. Crystallization from methanol/chloroform mixtures improves purity .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Protocol : Store in sealed, desiccated containers at 4°C. Monitor degradation via HPLC over weeks under light/dark, humid/dry conditions. Degradation products (e.g., hydrolyzed benzoic acid derivatives) indicate susceptibility to moisture or photolysis .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Structural Refinement : Use SHELXL for small-molecule refinement. Input .hkl files from single-crystal X-ray diffraction (SC-XRD) and cross-validate with ORTEP for anisotropic displacement ellipsoids. Discrepancies in bond angles/lengths (e.g., C-O-C ether linkages) may arise from torsional strain; compare with Density Functional Theory (DFT)-optimized geometries .
  • Example : A 0.05 Å deviation in C7-O bond length between experimental and computational models suggests lattice packing effects .

Q. What strategies optimize the compound’s bioactivity through targeted structural modifications?

  • Approach :

  • Replace the propyl group with bulkier substituents (e.g., cyclopropyl) to enhance receptor binding.
  • Introduce electron-withdrawing groups (e.g., nitro) at position 3 to stabilize transition states in enzyme inhibition .
    • Validation : Screen analogs via in vitro assays (e.g., kinase inhibition). Compare IC50_{50} values to identify structure-activity relationships (SAR) .

Q. How are spectral contradictions (e.g., unexpected 1H^1H NMR shifts) resolved during characterization?

  • Troubleshooting :

  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3_3; hydrogen bonding in DMSO may deshield protons.
  • Dynamic Processes : Variable-temperature NMR identifies rotational barriers (e.g., hindered benzoate ester rotation) causing peak splitting .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein affinity .

Methodological Recommendations

  • Structural Analysis : Combine SC-XRD with DFT (B3LYP/6-311+G(d,p)) to resolve ambiguities in electron density maps .
  • Reaction Optimization : Use Design of Experiments (DoE) to vary solvent polarity, temperature, and catalyst loading in etherification steps .

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